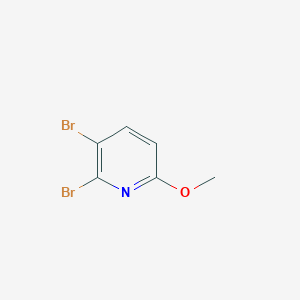

2,3-Dibromo-6-methoxypyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dibromo-6-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO/c1-10-5-3-2-4(7)6(8)9-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJHXRAOMXXAMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30731835 | |

| Record name | 2,3-Dibromo-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909720-21-4 | |

| Record name | 2,3-Dibromo-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dibromo-6-methoxypyridine: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, heterocyclic scaffolds are paramount, with pyridine derivatives standing out for their prevalence in a myriad of biologically active compounds.[1] Among the vast array of functionalized pyridines, 2,3-Dibromo-6-methoxypyridine has emerged as a particularly valuable building block. Its strategic placement of two bromine atoms and a methoxy group on the pyridine ring offers a versatile platform for complex molecular engineering, primarily through selective cross-coupling reactions. This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics.

Core Properties of this compound

Identifying and understanding the fundamental properties of a chemical intermediate is the first step in its effective application.

| Property | Value | Source(s) |

| CAS Number | 909720-21-4 | [2][3] |

| Molecular Formula | C₆H₅Br₂NO | [2] |

| Molecular Weight | 266.92 g/mol | [4] |

| Canonical SMILES | COC1=NC(=C(C=C1)Br)Br | [2] |

| InChI Key | RBJHXRAOMXXAMS-UHFFFAOYSA-N | [2] |

| Storage | Inert atmosphere, 2-8°C | [2][4] |

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The following GHS hazard information has been reported.[4]

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled |

| Specific Target Organ Toxicity, Single Exposure | H335: May cause respiratory irritation |

Signal Word: Warning[4]

Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P403+P233, P501.[4][5]

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]

Synthesis and Reactivity

The synthesis of functionalized methoxypyridines often involves nucleophilic aromatic substitution or metal-catalyzed reactions. While a specific, detailed protocol for the synthesis of this compound was not found, a general approach can be inferred from the synthesis of related compounds. For instance, the preparation of methoxypyridine analogs has been achieved through the nucleophilic aromatic substitution of a corresponding di-brominated pyridine with sodium methoxide.[7]

The true synthetic utility of this compound lies in its reactivity, particularly in palladium-catalyzed cross-coupling reactions. The differential reactivity of the bromine atoms can potentially allow for selective functionalization, although this would require careful optimization of reaction conditions. The key reactions for this class of compounds are the Suzuki-Miyaura and Buchwald-Hartwig couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. For this compound, this reaction enables the introduction of aryl, heteroaryl, or vinyl groups at the bromine-substituted positions. This is a cornerstone reaction in the synthesis of complex biaryl structures found in many drug candidates.[8]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[9] This reaction allows for the introduction of a wide range of primary and secondary amines at the bromine-substituted positions of the pyridine ring, a critical step in the synthesis of many pharmaceutically active compounds.[10]

Caption: Key synthetic transformations of this compound.

Applications in Drug Discovery

Halogenated pyridines are invaluable in drug discovery due to their ability to serve as versatile scaffolds for the construction of diverse compound libraries.[8] The methoxy group in this compound can also play a role in modulating the physicochemical properties and metabolic stability of the final drug molecule.

A notable application of methoxypyridine derivatives is in the development of gamma-secretase modulators for the potential treatment of Alzheimer's disease.[7] The methoxypyridine motif can be a key component in scaffolds designed to interact with this important biological target. The ability to readily diversify the structure of this compound through cross-coupling reactions makes it an attractive starting material for the synthesis of novel modulators and other targeted therapies.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

The following is a representative protocol for a Suzuki-Miyaura coupling reaction, which can be adapted for this compound. This protocol is based on established methodologies for the coupling of brominated pyridines.[11]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst to the flask under the inert atmosphere.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.

Spectroscopic Characterization

While specific spectra for this compound are not provided in the search results, the expected spectroscopic features can be predicted based on its structure and data from related compounds.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region for the two protons on the pyridine ring, likely as doublets or doublets of doublets, and a singlet around 3.9-4.0 ppm for the methoxy group protons.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon attached to the methoxy group will be significantly downfield, and the carbons attached to the bromine atoms will also be deshielded.

-

IR Spectroscopy: The infrared spectrum would likely show characteristic peaks for C-H stretching in the aromatic region (around 3000-3100 cm⁻¹), C-O stretching for the methoxy group (around 1000-1300 cm⁻¹), and C=C and C=N stretching vibrations for the pyridine ring (around 1400-1600 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) with a characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4).

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its well-defined structure and reactivity in key cross-coupling reactions allow for the efficient and predictable synthesis of complex molecular architectures. As the demand for novel therapeutics continues to grow, the importance of such well-functionalized heterocyclic intermediates in the synthetic chemist's toolbox cannot be overstated. This guide provides a foundational understanding of the properties, synthesis, and applications of this compound, empowering researchers to leverage its full potential in their quest for new and improved medicines.

References

- 1. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 909720-21-4 [sigmaaldrich.com]

- 4. achmem.com [achmem.com]

- 5. fishersci.fr [fishersci.fr]

- 6. aksci.com [aksci.com]

- 7. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 2,3-Dibromo-6-methoxypyridine from 2-amino-6-methoxypyridine

Abstract: This technical guide provides a comprehensive overview of the synthesis of 2,3-Dibromo-6-methoxypyridine, a key building block in medicinal chemistry and materials science. The primary focus is on the transformation of 2-amino-6-methoxypyridine via a Sandmeyer-type reaction, a robust and widely applicable method for the introduction of halides onto aromatic rings. This document will delve into the underlying reaction mechanisms, provide a detailed, step-by-step experimental protocol, and discuss critical safety considerations and analytical techniques for product characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Strategic Importance of Halogenated Pyridines

Halogenated pyridine derivatives are privileged scaffolds in modern drug discovery and development. The introduction of halogen atoms, particularly bromine, onto the pyridine ring offers a powerful tool for modulating the electronic properties, lipophilicity, and metabolic stability of a molecule. Furthermore, the carbon-bromine bond serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions[1]. The target molecule, this compound, with its specific substitution pattern, represents a valuable intermediate for the synthesis of complex molecular architectures with potential biological activity.

The synthetic route from 2-amino-6-methoxypyridine leverages the well-established Sandmeyer reaction. This classic transformation involves the diazotization of a primary aromatic amine followed by the copper-catalyzed displacement of the resulting diazonium group with a halide[2][3][4]. This method is particularly advantageous for introducing substituents into specific positions on an aromatic ring that may not be accessible through direct electrophilic aromatic substitution[3].

The Core Chemistry: A Mechanistic Perspective

The conversion of 2-amino-6-methoxypyridine to this compound is a two-step process, beginning with diazotization, followed by a copper-catalyzed bromination. A subsequent in-situ bromination of the pyridine ring also occurs under the reaction conditions.

Step 1: Diazotization of 2-amino-6-methoxypyridine

The initial step is the formation of a diazonium salt from the primary amine. This reaction is typically carried out in a strong acidic medium, such as hydrobromic acid (HBr), at low temperatures (0-5 °C) using sodium nitrite (NaNO₂) as the diazotizing agent[5]. The in-situ generation of nitrous acid (HNO₂) from NaNO₂ and HBr is crucial for this transformation[5].

The mechanism proceeds as follows:

-

Protonation of nitrous acid to form the nitrosonium ion (NO⁺), a potent electrophile.

-

Nucleophilic attack of the amino group of 2-amino-6-methoxypyridine on the nitrosonium ion to form an N-nitrosamine intermediate.

-

A series of proton transfers and subsequent dehydration leads to the formation of the stable pyridine-2-diazonium salt[4].

Caption: Diazotization of 2-amino-6-methoxypyridine.

Step 2: The Sandmeyer Reaction and Electrophilic Bromination

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr)[2]. The copper(I) bromide (CuBr) catalyst initiates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas (N₂). This highly reactive aryl radical then abstracts a bromine atom from a copper(II) species to yield the brominated product and regenerate the copper(I) catalyst[2].

Concurrently, the reaction conditions, which include an excess of bromine and strong acid, facilitate the electrophilic bromination of the electron-rich pyridine ring at the 3-position, which is activated by the methoxy group.

Caption: Formation of the final product via Sandmeyer and electrophilic bromination.

Experimental Protocol: A Step-by-Step Guide

This protocol is a representative example based on established methodologies for the synthesis of similar compounds[6].

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Supplier |

| 2-amino-6-methoxypyridine | C₆H₈N₂O | 124.14 | 10.0 g (80.5 mmol) | Sigma-Aldrich |

| Hydrobromic acid (48%) | HBr | 80.91 | 100 mL | Fisher Scientific |

| Bromine | Br₂ | 159.81 | 15.4 g (96.6 mmol) | Acros Organics |

| Sodium nitrite | NaNO₂ | 69.00 | 6.1 g (88.4 mmol) | Alfa Aesar |

| Sodium hydroxide | NaOH | 40.00 | As needed | VWR |

| Diethyl ether (Et₂O) | (C₂H₅)₂O | 74.12 | As needed | J.T. Baker |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed | EMD Millipore |

| Deionized water | H₂O | 18.02 | As needed | - |

Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-amino-6-methoxypyridine (10.0 g, 80.5 mmol) in 100 mL of 48% hydrobromic acid. Cool the solution to -10 °C using an ice-salt bath.

-

Bromine Addition: While maintaining the temperature below -5 °C, slowly add bromine (15.4 g, 96.6 mmol) dropwise to the stirred solution. A yellow suspension will form.

-

Diazotization: Prepare a solution of sodium nitrite (6.1 g, 88.4 mmol) in 20 mL of water. Add this solution dropwise to the reaction mixture, ensuring the temperature remains below -5 °C.

-

Reaction Progression: After the addition is complete, allow the mixture to stir and slowly warm to room temperature over a period of 1 hour.

-

Workup: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully neutralize the acid by adding a saturated aqueous solution of sodium hydroxide until the pH is approximately 8. Caution: This is an exothermic process.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Safety and Hazard Management

This synthesis involves the use of several hazardous chemicals and requires strict adherence to safety protocols.

-

Bromine (Br₂): Highly corrosive, toxic if inhaled, and causes severe skin burns and eye damage[7][8][9]. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and a face shield[7][8][9]. In case of skin contact, immediately wash with copious amounts of water and seek medical attention[7][8].

-

Hydrobromic Acid (HBr): A strong, corrosive acid that can cause severe skin and respiratory tract burns. Use with appropriate PPE in a fume hood.

-

Sodium Nitrite (NaNO₂): An oxidizing agent that is toxic if swallowed[10]. It can cause methemoglobinemia[10]. Avoid contact with combustible materials[10].

-

Diazonium Salts: Are potentially explosive, especially when dry. It is crucial to keep them in solution and at low temperatures.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Analytical Characterization of this compound

Confirmation of the structure and purity of the synthesized this compound is essential. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the methoxy group protons. The chemical shifts and coupling constants will be indicative of the substitution pattern on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environment, further confirming the structure[11].

-

-

Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes)[12].

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as C-O stretching for the methoxy group and C-Br stretching.

Conclusion

The synthesis of this compound from 2-amino-6-methoxypyridine via a Sandmeyer-type reaction is a reliable and effective method for producing this valuable synthetic intermediate. A thorough understanding of the reaction mechanism, strict adherence to the experimental protocol and safety precautions, and comprehensive analytical characterization are paramount for a successful outcome. This guide provides the necessary framework for researchers to confidently undertake this synthesis and utilize the product in their ongoing research and development endeavors.

References

-

Sandmeyer reaction - Wikipedia. [Link]

-

Sandmeyer Reaction - Organic Chemistry Portal. [Link]

-

Process for preparation of aromatic halides from aromatic amines - Justia Patents. [Link]

-

Sandmeyer Reaction - experimental procedure and set up. - YouTube. [Link]

-

Safety Data Sheet: Bromine - Carl ROTH. [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

-

Bromine - Hazardous Substance Fact Sheet. [Link]

-

ICSC 1120 - SODIUM NITRITE. [Link]

-

SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). [Link]

-

Supporting Information - The Royal Society of Chemistry. [Link]

-

Diazotisation - Organic Chemistry Portal. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Diazotisation [organic-chemistry.org]

- 6. 2-BROMO-5-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 7. carlroth.com [carlroth.com]

- 8. nj.gov [nj.gov]

- 9. tatachemicals.com [tatachemicals.com]

- 10. ICSC 1120 - SODIUM NITRITE [chemicalsafety.ilo.org]

- 11. rsc.org [rsc.org]

- 12. benchchem.com [benchchem.com]

Spectroscopic Data for 2,3-Dibromo-6-methoxypyridine: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 2,3-Dibromo-6-methoxypyridine (CAS No. 909720-21-4).[1][2] Intended for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data critical for the characterization of this compound. Given the limited availability of experimentally derived spectra in the public domain, this guide combines predicted data with a thorough comparative analysis of related pyridine derivatives to offer valuable, field-proven insights.

Molecular Structure and Spectroscopic Overview

This compound is a halogenated and methoxy-substituted pyridine derivative. Its molecular structure, featuring a pyridine ring with bromine atoms at the 2 and 3 positions and a methoxy group at the 6 position, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming the identity, purity, and structure of the molecule in synthetic and medicinal chemistry applications.

The following diagram illustrates the molecular structure of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methoxy group protons. The chemical shifts and coupling constants are influenced by the electronegativity of the bromine atoms and the nitrogen atom, as well as the electron-donating effect of the methoxy group.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.20 - 7.40 | Doublet | JH4-H5 = ~8.0 |

| H-5 | 6.70 - 6.90 | Doublet | JH5-H4 = ~8.0 |

| -OCH₃ | 3.90 - 4.10 | Singlet | - |

Interpretation and Causality:

-

The downfield chemical shift of H-4 is attributed to the deshielding effect of the adjacent bromine atom and the pyridine nitrogen.

-

H-5 is expected to be more upfield due to the electron-donating resonance effect of the para-methoxy group.

-

The methoxy protons appear as a characteristic singlet, integrating to three protons, in a region typical for methoxy groups attached to an aromatic ring.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound will exhibit six distinct signals, corresponding to the five carbon atoms of the pyridine ring and the one carbon of the methoxy group. The chemical shifts are significantly affected by the attached substituents.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 140 - 145 |

| C-3 | 115 - 120 |

| C-4 | 140 - 145 |

| C-5 | 110 - 115 |

| C-6 | 160 - 165 |

| -OCH₃ | 53 - 57 |

Interpretation and Causality:

-

The carbons directly bonded to the electronegative bromine atoms (C-2 and C-3) will have their chemical shifts influenced by halogen substitution.

-

C-6, attached to both the nitrogen and the oxygen of the methoxy group, is expected to be the most downfield carbon in the aromatic region.

-

The methoxy carbon (-OCH₃) will appear in the typical aliphatic region for such functional groups.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the C-Br, C-O, C=N, and aromatic C-H bonds.

Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100 - 3000 | Aromatic C-H stretch |

| 2950 - 2850 | Aliphatic C-H stretch (-OCH₃) |

| 1600 - 1450 | Aromatic C=C and C=N ring stretching |

| 1250 - 1200 | Aryl-O-C asymmetric stretch |

| 1050 - 1000 | Aryl-O-C symmetric stretch |

| 700 - 550 | C-Br stretch |

Experimental Protocol for FT-IR Data Acquisition:

-

Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an ATR-FT-IR spectrometer.

-

Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Expected Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): The mass spectrum is expected to show a characteristic isotopic cluster for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The expected peaks will be at m/z 265, 267, and 269 in an approximate ratio of 1:2:1.

-

Key Fragmentation Pathways:

-

Loss of a methyl radical (•CH₃) from the methoxy group to give an [M-15]⁺ ion.

-

Loss of a bromine atom (•Br) to give an [M-79/81]⁺ ion.

-

Subsequent loss of CO from fragment ions.

-

Logical Fragmentation Workflow

Caption: Predicted primary fragmentation pathways for this compound in EI-MS.

Experimental Protocol for MS Data Acquisition:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is ionized using electron ionization (EI) at 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured to generate the mass spectrum.

Conclusion

This technical guide provides a detailed spectroscopic profile of this compound, leveraging predicted data and comparative analysis to offer a robust resource for its characterization. The provided NMR, IR, and MS data, along with standardized experimental protocols, will aid researchers in the unambiguous identification and quality assessment of this important chemical entity. The combination of predictive methods and established spectroscopic principles ensures a high degree of scientific integrity and practical utility for professionals in the field.

References

-

Cenmed. 2,3-Dibromo-6-methoxypyridine (C007B-519923). [Link]

Sources

The Strategic Utility of 2,3-Dibromo-6-methoxypyridine in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in a multitude of clinically successful drugs. Within the vast arsenal of pyridine-based building blocks, 2,3-Dibromo-6-methoxypyridine has emerged as a particularly versatile and powerful tool for medicinal chemists. This guide provides an in-depth analysis of its synthesis, reactivity, and strategic application in the construction of complex, biologically active molecules, with a focus on kinase inhibitors.

Physicochemical Properties and Strategic Advantages

This compound is a crystalline solid at room temperature, possessing the key structural features that underpin its utility in medicinal chemistry.

| Property | Value |

| CAS Number | 909720-21-4 |

| Molecular Formula | C₆H₅Br₂NO |

| Molecular Weight | 266.92 g/mol |

| Appearance | Off-white to yellow crystalline solid |

| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, DMF, Toluene) |

The strategic value of this building block lies in the differential reactivity of its two bromine atoms at the C2 and C3 positions. The pyridine nitrogen atom exerts a significant electronic influence, rendering the C2 and C6 positions more electron-deficient. Consequently, the C2-Br bond is generally more susceptible to oxidative addition by palladium(0) catalysts, a cornerstone of modern cross-coupling chemistry. This inherent regioselectivity allows for a stepwise and controlled functionalization of the pyridine core, enabling the synthesis of diverse and complex molecular architectures.

Synthesis of this compound

The preparation of this compound can be achieved from commercially available starting materials. A representative synthetic route is outlined below.

Caption: Synthetic overview for this compound.

Experimental Protocol: Synthesis via Bromination and Sandmeyer Reaction

-

Bromination of 2-Amino-6-methoxypyridine: To a solution of 2-amino-6-methoxypyridine in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with a solution of sodium thiosulfate and extract the product with an organic solvent.

-

Diazotization and Sandmeyer Reaction: The resulting 3-bromo-2-amino-6-methoxypyridine is then subjected to a Sandmeyer reaction. The amine is diazotized using sodium nitrite in the presence of a strong acid like hydrobromic acid at low temperatures (0-5 °C). The resulting diazonium salt is then treated with a solution of copper(I) bromide to yield this compound.

Regioselective Reactivity and Key Transformations

The power of this compound lies in its ability to undergo sequential, regioselective cross-coupling reactions. The C2 position, being alpha to the electron-withdrawing pyridine nitrogen, is the more electrophilic and sterically accessible site for palladium-catalyzed reactions.[1]

Caption: Regioselective functionalization at the C2 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. With this compound, this reaction can be controlled to achieve selective mono-arylation at the C2 position.

Generalized Protocol for Mono-Arylation:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid or ester (1.1-1.2 equiv.), a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.), and a palladium catalyst/ligand system.

-

Catalyst Systems:

-

Pd(PPh₃)₄ (3-5 mol%)

-

Pd(OAc)₂ (2 mol%) with a phosphine ligand like SPhos or XPhos (4 mol%)

-

-

Solvent: A degassed solvent system such as 1,4-Dioxane/water (4:1) or Toluene/ethanol/water is commonly used.

-

Reaction Conditions: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction, perform an aqueous work-up, extract with an organic solvent, and purify the crude product by column chromatography.

| Catalyst/Ligand | Base | Solvent | Temp (°C) | Typical Yield | Reference |

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 75-90% | [2] |

| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 80-95% | [3] |

Sonogashira Coupling

The Sonogashira coupling enables the introduction of an alkynyl moiety, a valuable functional group in medicinal chemistry for probing binding pockets and as a precursor for further transformations.

Generalized Protocol for Mono-Alkynylation:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (3-10 mol%).

-

Reagents and Solvent: Add a degassed solvent (e.g., THF or DMF) and a base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). Add the terminal alkyne (1.1-1.5 equiv.).

-

Reaction Conditions: Stir the reaction at a temperature ranging from room temperature to 60 °C until the starting material is consumed.

-

Work-up and Purification: Quench the reaction, extract the product, and purify by column chromatography.

| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield | Reference |

| PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT to 50 | 70-85% | [4][5] |

| Pd(OAc)₂ / PPh₃ / CuI | DIPEA | DMF | 60 | 75-90% | [6] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of primary or secondary amines at the C2 position.[7] This is often a key step in the synthesis of kinase inhibitors, where an amino group acts as a crucial hydrogen bond donor or acceptor.

Generalized Protocol for Mono-Amination:

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.1-1.3 equiv.), a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 2.0 equiv.), a palladium precatalyst, and a suitable phosphine ligand.

-

Catalyst Systems:

-

Pd₂(dba)₃ with a bulky biarylphosphine ligand such as XPhos, RuPhos, or BrettPhos.

-

Pre-formed palladium-ligand complexes can also be used.

-

-

Solvent: Anhydrous, degassed solvents like toluene or 1,4-dioxane are typically used.

-

Reaction Conditions: Heat the reaction mixture to 80-110 °C.

-

Work-up and Purification: After completion, cool the reaction, quench carefully, and perform a standard aqueous work-up followed by chromatographic purification.

| Catalyst/Ligand | Base | Solvent | Temp (°C) | Typical Yield | Reference |

| Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 80-95% | [8][9] |

| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 75-90% | [7] |

Application in the Synthesis of Kinase Inhibitors: The Pyrido[2,3-d]pyrimidine Scaffold

The pyrido[2,3-d]pyrimidine core is a prominent scaffold in a number of potent and selective kinase inhibitors, including inhibitors of Cyclin-Dependent Kinases (CDKs) and Mitogen-activated protein kinase kinase (MEK).[10][11][12] this compound is an ideal starting point for the construction of this privileged core.

A general synthetic strategy involves a sequential, regioselective functionalization of the dibromopyridine, followed by a cyclization to form the fused pyrimidine ring.

Caption: General workflow for the synthesis of a pyrido[2,3-d]pyrimidine-based kinase inhibitor.

This stepwise approach allows for the introduction of diverse substituents at key positions of the final heterocyclic system, enabling extensive Structure-Activity Relationship (SAR) studies. For example, in the synthesis of MEK inhibitors like TAK-733, the pyrido[2,3-d]pyrimidine core is substituted with an aniline moiety, which can be introduced via a Buchwald-Hartwig amination.[12]

Conclusion

This compound is a high-value building block for medicinal chemistry, offering a platform for the controlled and regioselective synthesis of complex substituted pyridines. Its predictable reactivity in key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—makes it an indispensable tool for accessing diverse chemical space. The ability to leverage this building block for the efficient construction of privileged scaffolds, such as the pyrido[2,3-d]pyrimidine core of numerous kinase inhibitors, underscores its strategic importance in modern drug discovery programs. By understanding and applying the principles outlined in this guide, researchers can accelerate the development of novel and effective therapeutic agents.

References

-

Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH. Available at: [Link]

-

Discovery of TAK-733, a potent and selective MEK allosteric site inhibitor for the treatment of cancer. New Drug Approvals. Available at: [Link]

-

Discovery of TAK-733, a potent and selective MEK allosteric site inhibitor for the treatment of cancer. PubMed. Available at: [Link]

-

Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

-

New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. PMC - NIH. Available at: [Link]

-

Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. Available at: [Link]

-

Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. NIH. Available at: [Link]

-

Pyrido[2,3- d ]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4. ResearchGate. Available at: [Link]

-

Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. NIH. Available at: [Link]

-

Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. NIH. Available at: [Link]

-

Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC - NIH. Available at: [Link]

-

Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal. Available at: [Link]

- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Unknown Source.

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]

-

Sonogashira coupling. Wikipedia. Available at: [Link]

-

Discovery of TAK-733, a potent and selective MEK allosteric site inhibitor for the treatment of cancer. ResearchGate. Available at: [Link]

-

Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ResearchGate. Available at: [Link]

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste. ChemRxiv. Available at: [Link]

-

The Role of the Base in Buchwald-Hartwig Amination.. ResearchGate. Available at: [Link]

-

Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences. Available at: [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC - NIH. Available at: [Link]

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]

-

Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC - NIH. Available at: [Link]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]

-

Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Publishing. Available at: [Link]

-

Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. Available at: [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

Sources

- 1. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of TAK-733, a potent and selective MEK allosteric site inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. newdrugapprovals.org [newdrugapprovals.org]

The Strategic Application of 2,3-Dibromo-6-methoxypyridine in Modern Drug Discovery: A Technical Guide

Abstract

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a significant percentage of top-selling pharmaceuticals.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and capacity to enhance the pharmacokinetic profiles of drug candidates make it a privileged structure.[2] Within the vast landscape of pyridine-based building blocks, halogenated pyridines have emerged as exceptionally versatile intermediates, primarily due to their amenability to a wide array of cross-coupling reactions.[3][4] This technical guide delves into the potential applications of a specific, yet underexplored, building block: 2,3-Dibromo-6-methoxypyridine . We will explore its synthetic accessibility, predictable reactivity in palladium-catalyzed cross-coupling reactions, and its potential as a powerful tool for the rapid generation of diverse molecular scaffolds in the pursuit of novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced chemical synthesis to accelerate their discovery programs.

Introduction: The Enduring Importance of Substituted Pyridines in Drug Design

The pyridine ring is a fundamental heterocyclic motif that continues to play a pivotal role in the development of new medicines. Its presence in numerous FDA-approved drugs is a testament to its favorable physicochemical properties. The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, which is crucial for molecular recognition at the active sites of biological targets.[2] Furthermore, the pyridine nucleus can significantly influence the solubility, metabolic stability, and overall pharmacokinetic profile of a drug candidate.[2]

The strategic functionalization of the pyridine core allows for the fine-tuning of these properties and the exploration of structure-activity relationships (SAR). Halogenated pyridines, in particular, serve as key precursors for the synthesis of polysubstituted pyridines. The carbon-halogen bond provides a reactive handle for the introduction of a wide variety of substituents through powerful synthetic methodologies like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.[4][5] These reactions have revolutionized drug discovery by enabling the efficient construction of complex molecular architectures.[5]

This guide focuses on the unique potential of this compound as a versatile building block. The presence of two bromine atoms at adjacent positions, coupled with a methoxy group, presents intriguing possibilities for sequential and regioselective functionalization, allowing for the creation of densely functionalized pyridine scaffolds from a single, readily accessible starting material.

Synthesis of this compound

While a direct, one-pot synthesis of this compound is not extensively documented in the literature, a plausible and efficient synthetic route can be devised based on established methodologies for the synthesis of related substituted pyridines. The proposed synthesis begins with a commercially available and inexpensive starting material, 3-hydroxypyridine.

Proposed Synthetic Pathway

Caption: Proposed synthetic route to this compound.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-Bromo-3-hydroxypyridine

This procedure is adapted from a known method for the bromination of 3-hydroxypyridine.

-

Materials: 3-Hydroxypyridine, Sodium Hydroxide (NaOH), Bromine (Br₂), Hydrochloric Acid (HCl).

-

Procedure:

-

Prepare a solution of sodium hydroxide in water and cool to -10 to 0 °C in an ice-salt bath.

-

Slowly add bromine to the cold NaOH solution while maintaining the temperature.

-

In a separate flask, dissolve 3-hydroxypyridine in an aqueous solution of sodium hydroxide.

-

Add the 3-hydroxypyridine solution dropwise to the bromine solution, ensuring the temperature remains below 15 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 3 hours.

-

Adjust the pH of the reaction mixture to 7 using hydrochloric acid.

-

Collect the resulting precipitate by filtration and recrystallize from a suitable solvent to obtain 2-bromo-3-hydroxypyridine.

-

Step 2: Synthesis of 2,6-Dibromo-3-hydroxypyridine

Further bromination at the C6 position can be achieved under acidic conditions.

-

Materials: 2-Bromo-3-hydroxypyridine, Bromine (Br₂), Acetic Acid.

-

Procedure:

-

Dissolve 2-bromo-3-hydroxypyridine in acetic acid.

-

Slowly add a solution of bromine in acetic acid to the pyridine solution.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to yield 2,6-dibromo-3-hydroxypyridine.

-

Step 3: Synthesis of this compound

The final step involves a nucleophilic aromatic substitution to introduce the methoxy group.

-

Materials: 2,6-Dibromo-3-hydroxypyridine, Sodium Methoxide (NaOCH₃), Methanol (CH₃OH).

-

Procedure:

-

Prepare a solution of sodium methoxide in methanol.

-

Add 2,6-dibromo-3-hydroxypyridine to the sodium methoxide solution.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

-

Purify the crude product by column chromatography to obtain this compound.

-

Reactivity and Potential for Regioselective Cross-Coupling

The synthetic utility of this compound lies in the differential reactivity of its two bromine substituents. In dihalopyridines, the bromine atom at the C2 or C6 position is generally more susceptible to palladium-catalyzed cross-coupling reactions than a bromine atom at the C3 or C5 position. This is attributed to the electronic effects of the pyridine nitrogen. For 2,4-dibromopyridine, Suzuki-Miyaura coupling occurs preferentially at the C2 position.[6][7][8] By analogy, it is highly probable that the C2-Br bond in this compound will be more reactive than the C3-Br bond.

This differential reactivity opens up the exciting possibility of performing sequential, regioselective cross-coupling reactions, allowing for the controlled and stepwise introduction of different substituents onto the pyridine core.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organohalide and an organoboron compound.[9] For this compound, a selective Suzuki-Miyaura coupling at the C2 position can be anticipated.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd(OAc)₂ (1-2) | PPh₃ (2-4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate to Good |

| Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good to Excellent |

| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent |

| PdCl₂(dppf) (2-3) | - | Cs₂CO₃ (2) | DMF | 100 | 8-16 | Good to Excellent |

Data compiled from representative procedures for bromopyridine substrates.[10]

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

-

Materials: this compound, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Degassed solvent (e.g., 1,4-Dioxane/Water).

-

Procedure:

-

In a dry Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), the palladium catalyst (3-5 mol%), and the base (2.0-3.0 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.

-

Upon consumption of the starting material, cool the reaction, dilute with water, and extract with an organic solvent.

-

The resulting 2-aryl-3-bromo-6-methoxypyridine can then be subjected to a second cross-coupling reaction to functionalize the C3 position.

-

Buchwald-Hartwig Amination: Introducing Nitrogen-Containing Moieties

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[3][4][11] This reaction is particularly valuable for introducing primary and secondary amines, which are common functionalities in drug molecules.

Experimental Protocol: Regioselective Buchwald-Hartwig Amination

-

Materials: this compound, Amine (primary or secondary), Palladium precatalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., XPhos), Base (e.g., NaOtBu).

-

Procedure:

-

In a glovebox or under an inert atmosphere, combine the palladium precatalyst, phosphine ligand, and base in a dry reaction vessel.

-

Add the solvent (e.g., toluene or dioxane), followed by this compound and the amine.

-

Seal the vessel and heat the mixture to 80-120 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction, quench with water, and extract the product.

-

Sonogashira Coupling: Installation of Alkynyl Groups

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[2][5] This reaction is instrumental in synthesizing compounds with linear alkyne functionalities, which can serve as important linkers or pharmacophores.

Experimental Protocol: Regioselective Sonogashira Coupling

-

Materials: this compound, Terminal alkyne, Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), Copper(I) iodide (CuI), Base (e.g., Triethylamine).

-

Procedure:

-

To a solution of this compound in a suitable solvent (e.g., THF or DMF), add the terminal alkyne, CuI, and the palladium catalyst.

-

Add the amine base and stir the reaction at room temperature or with gentle heating.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture to remove the amine salt and concentrate the filtrate.

-

Purify the crude product by column chromatography.

-

Potential Applications in Drug Discovery Programs

The ability to sequentially and regioselectively functionalize this compound makes it a highly attractive building block for the construction of diverse compound libraries for various drug discovery targets.

Caption: Workflow for generating diverse scaffolds from this compound.

Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. Many approved kinase inhibitors feature a substituted heterocyclic core that occupies the ATP-binding site. The 2,3-disubstituted-6-methoxypyridine scaffold can be elaborated to present diverse functionalities that can interact with key residues in the kinase active site, such as the hinge region, the gatekeeper residue, and the DFG motif. For instance, an amino group introduced at the C2 position via Buchwald-Hartwig amination can form a crucial hydrogen bond with the kinase hinge, while a variety of aryl or heteroaryl groups installed at the C3 position via Suzuki coupling can probe deeper into the ATP-binding pocket.

GPCR Modulators

G-protein coupled receptors (GPCRs) are another important family of drug targets. The development of allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, is a promising area of research.[12][13] The densely functionalized scaffolds accessible from this compound can be used to generate libraries of compounds for screening against GPCRs to identify novel positive or negative allosteric modulators. The ability to systematically vary the substituents at the C2 and C3 positions allows for a thorough exploration of the SAR for allosteric modulation.

Central Nervous System (CNS) Agents

The physicochemical properties of the pyridine ring, such as its polarity and ability to modulate lipophilicity, make it a valuable component of CNS-active drugs. The methoxy group in this compound can also influence properties such as brain penetration. By carefully selecting the substituents to be introduced via cross-coupling reactions, it is possible to design molecules with the appropriate balance of properties for CNS targets.

Conclusion and Future Outlook

This compound represents a promising, yet underutilized, building block in the medicinal chemist's toolbox. Its straightforward synthesis from inexpensive starting materials and the anticipated differential reactivity of its two bromine atoms make it an ideal substrate for the efficient and controlled synthesis of polysubstituted pyridines. The ability to perform sequential, regioselective cross-coupling reactions opens up a vast chemical space for the generation of novel molecular scaffolds. While direct applications of this specific molecule in the synthesis of late-stage drug candidates are not yet widely reported, the principles of its reactivity, extrapolated from closely related systems, strongly suggest its potential. As the demand for novel chemical matter in drug discovery continues to grow, versatile building blocks like this compound will undoubtedly play an increasingly important role in the quest for new and effective medicines.

References

- DE3245950A1 - Process for the preparation of substituted pyridines - Google P

-

Buchwald–Hartwig amination - Grokipedia. (URL: [Link])

- US2549651A - Pyridine preparation - Google P

- WO2022053994A1 - A process for the preparation of substituted pyridine compounds and intermediates thereof - Google P

- US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google P

-

Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (URL: [Link])

-

Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

-

Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Preparation of sec and tert amines by Buchwald-Hartwig Amination. (URL: [Link])

- WO1999010326A1 - Preparation of pyridine derivatives - Google P

-

Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study | Request PDF - ResearchGate. (URL: [Link])

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])

-

Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters - PubMed. (URL: [Link])

-

Sonogashira coupling - Wikipedia. (URL: [Link])

-

Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines - ResearchGate. (URL: [Link])

-

Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine | Request PDF. (URL: [Link])

- CN105017136A - 2-bromo-3-methoxypyridine preparation method - Google P

-

Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])

-

Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange - Arkivoc. (URL: [Link])

-

Synthesis of 2-bromo-3-methoxypyridine - PrepChem.com. (URL: [Link])

-

Development of allosteric modulators of GPCRs for treatment of CNS disorders - PubMed. (URL: [Link])

-

Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling - PubMed Central. (URL: [Link])

-

(PDF) Designing allosteric modulators to change GPCR G protein subtype selectivity. (URL: [Link])

-

Designing allosteric modulators to change GPCR G protein subtype selectivity - PubMed. (URL: [Link])

-

An Intriguing Purview on the Design of Macrocyclic Inhibitors for Unexplored Protein Kinases through Their Binding Site Comparison - PubMed Central. (URL: [Link])

-

Design of allosteric modulators that change GPCR G protein subtype selectivity | bioRxiv. (URL: [Link])

-

Novel Allosteric Modulators of G Protein-coupled Receptors - PMC - PubMed Central. (URL: [Link])

-

Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - MDPI. (URL: [Link])

-

Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations. (URL: [Link])

-

Sequential regio and chemoselective cross-coupling reactions by means of O6-tri-isopropylsulfonate of 4-bromo-pyridazine 3,6-dione | Request PDF - ResearchGate. (URL: [Link])

-

Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes - PubMed. (URL: [Link])

-

The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC - NIH. (URL: [Link])

-

The Development of BTK Inhibitors: A Five-Year Update - MDPI. (URL: [Link])

Sources

- 1. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. WO2022053994A1 - A process for the preparation of substituted pyridine compounds and intermediates thereof - Google Patents [patents.google.com]

- 12. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity profile of 2,3-Dibromo-6-methoxypyridine

An In-Depth Technical Guide to the Reactivity Profile of 2,3-Dibromo-6-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern—featuring two bromine atoms at distinct electronic environments and an activating methoxy group—offers a versatile platform for sequential and site-selective functionalization. This guide provides a comprehensive analysis of its reactivity, focusing on the underlying principles that govern regioselectivity in its most critical transformations. We will explore palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and nucleophilic aromatic substitution, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

Structural and Electronic Landscape

The reactivity of this compound is dictated by the interplay of its substituents. The pyridine nitrogen acts as a strong electron-withdrawing group, rendering the ring electron-deficient, particularly at the α (C2, C6) and γ (C4) positions. The 6-methoxy group is a strong electron-donating group through resonance (+M effect), which partially counteracts the ring's electron deficiency, particularly at the ortho (C5) and para (C3) positions relative to itself.

The two bromine atoms are in electronically distinct environments:

-

C2-Br: Located at an α-position to the nitrogen, this carbon is highly electron-deficient. This makes the C2-Br bond susceptible to oxidative addition by low-valent metals like Palladium(0) and activates the C2 position for nucleophilic aromatic substitution.

-

C3-Br: Situated at a β-position, this carbon is less influenced by the nitrogen's inductive effect. However, it is para to the electron-donating methoxy group, which increases the electron density at this position relative to an unsubstituted C3.

This electronic dichotomy is the key to achieving regioselective functionalization.

Synthesis of the Core Scaffold

While commercially available, understanding the synthesis of this compound provides context for its potential impurities and handling. A common route involves the bromination of 6-methoxypyridine. Another approach could involve the methylation of a corresponding di-brominated hydroxypyridine precursor. For instance, a related compound, 2-bromo-6-iodo-3-methoxypyridine, is synthesized by methylating 2-bromo-3-hydroxy-6-iodopyridine with methyl iodide and potassium carbonate in DMF.[1]

Regioselective Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling is the cornerstone of modern synthetic chemistry for creating C-C and C-N bonds.[2] For this compound, the primary challenge and opportunity lie in selectively reacting one bromine atom over the other.

Core Principle of Regioselectivity: The rate-determining step in many palladium-catalyzed cross-coupling cycles is the oxidative addition of the Pd(0) catalyst to the aryl-halide bond. This step is favored at more electron-deficient carbon centers. Therefore, the C2-Br bond is significantly more reactive than the C3-Br bond in reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[3][4]

Experimental Protocol: Selective Mono-arylation at C2

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[5]

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1) or DME/water.[3][5]

-

Reaction: Stir the mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

-

Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to isolate the 2-aryl-3-bromo-6-methoxypyridine.

| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield | Notes |

| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80-90 | Good to Excellent | A reliable and common catalyst for this transformation.[5] |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100-110 | Good to Excellent | Buchwald ligands can improve yields, especially for challenging substrates.[5] |

| PdCl₂(dppf) | Cs₂CO₃ | DMF | 100 | Good to Excellent | Effective for a broad range of substrates.[5] |

Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds, crucial for synthesizing many pharmaceutical compounds.[2][6] The mechanism follows a similar catalytic cycle to Suzuki coupling, involving oxidative addition, amine coordination/deprotonation, and reductive elimination.[7] The regioselectivity is again governed by the preferential oxidative addition at the C2 position.

Experimental Protocol: Selective Mono-amination at C2

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP or XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.4 equiv.).[7][8]

-

Reagent Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring for 4-24 hours, monitoring by TLC or LC-MS.

-

Workup: Cool the reaction, dilute with diethyl ether or ethyl acetate, and filter through a pad of celite to remove palladium salts. Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.

-

Purification: Purify via column chromatography to yield the 2-amino-3-bromo-6-methoxypyridine product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, utilizing a dual palladium and copper(I) catalytic system.[9][10] This reaction is conducted under mild, basic conditions, often using an amine as both the base and solvent.[9]

Experimental Protocol: Selective Alkynylation at C2

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).[11]

-

Reagent/Solvent Addition: Add a degassed solvent, typically an amine like triethylamine or diisopropylamine, which also serves as the base. Add the terminal alkyne (1.1-1.5 equiv.).

-

Reaction: Stir the mixture at room temperature to 60 °C until the starting material is consumed (monitor by TLC).

-

Workup: Remove the amine solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with aqueous NH₄Cl solution to remove copper salts, followed by water and brine. Dry the organic layer and concentrate.

-

Purification: Purify by column chromatography to obtain the 2-alkynyl-3-bromo-6-methoxypyridine.

Metal-Halogen Exchange and Subsequent Functionalization

Metal-halogen exchange is a powerful technique for generating organometallic reagents that can react with a wide range of electrophiles.[12] The most common method involves lithium-halogen exchange using an alkyllithium reagent like n-BuLi or t-BuLi at low temperatures.[13]

Core Principle of Regioselectivity: The regioselectivity of lithium-halogen exchange is kinetically controlled and depends on the stability of the resulting carbanion intermediate. The exchange rate generally follows the trend I > Br > Cl.[12] For this compound, two pathways are possible.

-

Exchange at C2: This would place the negative charge on a carbon atom adjacent to the electronegative nitrogen, which is a stabilizing interaction.

-

Exchange at C3: This position is less activated.

While directed ortho-metalation can be influenced by coordinating groups[14], in a simple exchange reaction on a di-brominated pyridine, the C2 position is generally favored for lithiation due to the inductive stabilization provided by the adjacent nitrogen atom. The reaction must be performed at very low temperatures (typically -78 °C) to prevent the highly nucleophilic alkyllithium reagent from adding to the pyridine ring.[15][16]

Experimental Protocol: Lithiation and Electrophilic Quench

-

Setup: To a flame-dried, three-neck flask under argon, add a solution of this compound (1.0 equiv.) in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C (acetone/dry ice bath). Slowly add n-butyllithium (1.05 equiv.) dropwise via syringe, maintaining the temperature below -70 °C. Stir the resulting mixture for 30-60 minutes at -78 °C.

-

Electrophilic Quench: Add a solution of the desired electrophile (e.g., DMF for formylation, CO₂ for carboxylation, or an aldehyde/ketone for alcohol formation) in THF at -78 °C.

-

Workup: Allow the reaction to slowly warm to room temperature, then quench carefully by adding a saturated aqueous solution of NH₄Cl. Extract with ethyl acetate, wash with brine, dry, and concentrate.

-

Purification: Purify by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) on pyridine rings is most favorable at the electron-deficient C2 and C4 positions.[17] The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a negatively charged Meisenheimer-like intermediate. This intermediate is stabilized by resonance, particularly by delocalizing the negative charge onto the ring nitrogen.[17][18]

Core Principle of Regioselectivity: The C2 position of this compound is highly activated for SNAr, while the C3 position is not. Therefore, nucleophilic attack will occur exclusively at the C2 position .

Experimental Protocol: Substitution with an Alkoxide

-

Setup: To a solution of sodium methoxide (or another desired alkoxide, 1.5-2.0 equiv.) in its corresponding alcohol (e.g., methanol), add this compound (1.0 equiv.).

-

Reaction: Heat the mixture to reflux and monitor by TLC. The reaction may require several hours to reach completion.

-

Workup: Cool the reaction mixture and remove the solvent under reduced pressure. Add water to the residue and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the resulting crude product by column chromatography to yield 2,6-dimethoxy-3-bromopyridine.

Summary of Reactivity Profile

| Reaction Type | Preferred Position | Driving Factor | Key Conditions |

| Pd-Catalyzed Cross-Coupling | C2 | Electron-deficient nature of C2 enhances oxidative addition. | Pd(0) catalyst, base, ligand |

| Metal-Halogen Exchange | C2 | Inductive stabilization of the lithiated intermediate by the adjacent nitrogen. | Alkyllithium, -78 °C |

| Nucleophilic Aromatic Substitution | C2 | Ring activation at the α-position; stabilization of the Meisenheimer intermediate. | Strong nucleophile, heat |

Conclusion

This compound presents a predictable and highly valuable reactivity profile for synthetic chemists. The electronic disparity between the C2 and C3 positions allows for highly regioselective transformations. By choosing the appropriate reaction class—palladium catalysis for C2-Br functionalization, metal-halogen exchange for C2-lithiation, or SNAr for C2-substitution—researchers can strategically and sequentially build molecular complexity from this versatile heterocyclic core. This control is paramount in the rational design of novel pharmaceuticals and advanced materials.

References

- Buchwald–Hartwig amination - Grokipedia. (n.d.).

- Pettersson, M., et al. (2014). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters.

- Coles, S. J., et al. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages.

- Buchwald–Hartwig amination - Wikipedia. (n.d.).

- Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic Chemistry Data.

- Regioselectivity - Wikipedia. (n.d.).

- Metal–halogen exchange - Wikipedia. (n.d.).

- Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry.

- Hossain, M. A. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 478.

- Fort, Y., et al. (2002). Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: evidence for regiospecificity at C-6. The Journal of Organic Chemistry, 67(1), 234–237.

- Metal–halogen exchange - Grokipedia. (n.d.).

- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine. (n.d.). Benchchem.

- Katritzky, A. R., et al. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC.

- Sonogashira coupling - Wikipedia. (n.d.).

- Synthesis routes of 2-Bromo-6-iodo-3-methoxypyridine. (n.d.). Benchchem.

- Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. (2018). Molecules, 23(11), 2948.

- Nucleophilic Aromatic Substitution of Heteroarenes. (2018). YouTube.

- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.

- nucleophilic aromatic substitutions. (2019). YouTube.

- Application Notes and Protocols for Heck and Sonogashira Cross-Coupling of 2-Bromo-3-methoxypyridine. (n.d.). Benchchem.

- Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. (2021). YouTube.

Sources

- 1. Synthesis routes of 2-Bromo-6-iodo-3-methoxypyridine [benchchem.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 13. grokipedia.com [grokipedia.com]

- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. youtube.com [youtube.com]